Sodium(diethoxyphosphoryl)methanesulfinate
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Overview
Description
Sodium (diethoxyphosphoryl)methanesulfinate is a chemical compound with a unique structure that includes both sulfonate and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (diethoxyphosphoryl)methanesulfinate typically involves the reaction of methanesulfinic acid with diethoxyphosphoryl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
CH3SO2H+(C2H5O)2PCl+NaOH→CH3SO2P(O)(OC2H5)2Na+H2O+NaCl
Industrial Production Methods
Industrial production of sodium (diethoxyphosphoryl)methanesulfinate may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium (diethoxyphosphoryl)methanesulfinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates and phosphonates.
Reduction: It can be reduced to form sulfides and phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate or phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions include sulfonates, phosphonates, sulfides, and phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium (diethoxyphosphoryl)methanesulfinate has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organosulfur and organophosphorus compounds.
Biology: The compound can be used in biochemical studies to investigate the role of sulfonate and phosphoryl groups in biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of sodium (diethoxyphosphoryl)methanesulfinate involves the interaction of its sulfonate and phosphoryl groups with various molecular targets. The sulfonate group can act as a nucleophile, participating in substitution reactions, while the phosphoryl group can form strong bonds with metal ions and other electrophiles. These interactions can lead to the formation of stable complexes and the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium (diethoxyphosphoryl)methanesulfinate include:
- Sodium methanesulfinate
- Sodium ethylphosphonate
- Sodium diethylphosphinate
Uniqueness
Sodium (diethoxyphosphoryl)methanesulfinate is unique due to the presence of both sulfonate and phosphoryl groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Additionally, the presence of ethoxy groups enhances its solubility and reactivity in organic solvents.
Biological Activity
Sodium(diethoxyphosphoryl)methanesulfinate (SDMS) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with SDMS, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
SDMS is characterized by its unique chemical structure, which includes a methanesulfonate group and a diethoxyphosphoryl moiety. This composition contributes to its reactivity and potential interactions with biological targets. The general formula can be represented as:
The biological activity of SDMS is primarily attributed to its ability to interact with various biological molecules, influencing cellular processes. Key mechanisms include:
- Inhibition of Enzymatic Activity : SDMS has been shown to inhibit specific enzymes, such as protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. In vitro studies indicate that SDMS exhibits competitive inhibition against PTP1B with an IC50 value in the micromolar range .
- Antioxidant Properties : The compound displays antioxidant activity, potentially mitigating oxidative stress within cells. This effect may be linked to its ability to scavenge reactive oxygen species (ROS) and modulate redox signaling pathways .
- Cellular Uptake and Distribution : The lipophilic nature of the diethoxyphosphoryl group enhances cellular uptake, allowing SDMS to exert its effects intracellularly. Research indicates that compounds with similar structures can preferentially accumulate in mitochondria, suggesting a targeted action within energy-producing organelles .
Efficacy Studies
Several studies have investigated the efficacy of SDMS in various biological contexts:
- Cancer Cell Lines : In vitro assays demonstrated that SDMS inhibits the proliferation of cancer cell lines, suggesting potential applications in cancer therapy. The compound's ability to induce apoptosis through ROS generation was noted as a significant mechanism .
- Diabetes Models : In models of insulin resistance, SDMS showed promise in improving glucose uptake and metabolism, indicating potential therapeutic benefits for metabolic disorders such as type 2 diabetes .
- Neuroprotective Effects : Preliminary studies suggest that SDMS may exert neuroprotective effects by reducing oxidative damage in neuronal cells, which could have implications for neurodegenerative diseases .
Case Studies
A notable case study involved the application of SDMS in a diabetic rat model. Treatment with SDMS resulted in:
- Reduced blood glucose levels.
- Enhanced insulin sensitivity.
- Decreased markers of oxidative stress.
These findings highlight the compound's multifaceted role in metabolic regulation and oxidative stress management.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Model/System | IC50 Value (µM) | Notes |
---|---|---|---|
PTP1B Inhibition | In vitro | 7.8 | Competitive inhibition observed |
Antioxidant Activity | Neuronal Cells | N/A | Reduces oxidative stress |
Cancer Cell Proliferation | Various Cancer Lines | N/A | Induces apoptosis via ROS generation |
Glucose Metabolism Improvement | Diabetic Rat Model | N/A | Enhances insulin sensitivity |
Properties
Molecular Formula |
C5H12NaO5PS |
---|---|
Molecular Weight |
238.18 g/mol |
IUPAC Name |
sodium;diethoxyphosphorylmethanesulfinate |
InChI |
InChI=1S/C5H13O5PS.Na/c1-3-9-11(6,10-4-2)5-12(7)8;/h3-5H2,1-2H3,(H,7,8);/q;+1/p-1 |
InChI Key |
IUNXKJCPIBLYEW-UHFFFAOYSA-M |
Canonical SMILES |
CCOP(=O)(CS(=O)[O-])OCC.[Na+] |
Origin of Product |
United States |
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